molecular formula C33H21N3O B8248741 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine

2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B8248741
M. Wt: 475.5 g/mol
InChI Key: UUKGQQQUPJXECD-UHFFFAOYSA-N
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Description

2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (CAS 1622290-42-9) is an organic compound with the molecular formula C33H21N3O and a molecular weight of 475.54 g/mol . This compound is primarily valued in materials science as a high-performance host material for phosphorescent organic light-emitting diodes (PhOLEDs) . Its molecular structure incorporates both electron-transporting (triazine and dibenzofuran) and hole-transporting (diphenyl) moieties, which promotes balanced charge carrier injection and transport within the emission layer of a device . This balance is critical for achieving high electroluminescent efficiency. Research demonstrates that analogous triazine-dibenzofuran-based hosts enable the fabrication of green and red PhOLEDs with low turn-on voltages and high external quantum efficiencies, making them promising for next-generation display and lighting technologies . The compound should be stored in a dark place, sealed in dry conditions at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-dibenzofuran-2-ylphenyl)-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21N3O/c1-3-9-23(10-4-1)31-34-32(24-11-5-2-6-12-24)36-33(35-31)25-17-15-22(16-18-25)26-19-20-30-28(21-26)27-13-7-8-14-29(27)37-30/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKGQQQUPJXECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Selection

The core structure of 1,3,5-triazine derivatives is typically constructed via nucleophilic aromatic substitution reactions using cyanuric chloride (C₃N₃Cl₃) as the starting material. For 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine, the synthesis involves sequential substitution of chlorine atoms on the triazine ring with aromatic groups. The dibenzofuran moiety is introduced via a phenyl group functionalized at the 4-position with dibenzo[b,d]furan-2-yl.

Key steps include:

  • Initial Alkylation : Cyanuric chloride reacts with benzene derivatives under Friedel-Crafts conditions to form 2-chloro-4,6-diphenyl-1,3,5-triazine.

  • Secondary Functionalization : The remaining chlorine atom at the 2-position is substituted with 4-(dibenzo[b,d]furan-2-yl)phenyl groups via coupling reactions.

Solvent and Catalyst Optimization

The choice of solvent significantly impacts reaction efficiency. A mixed solvent system of ethyl acetate and chlorobenzene (1:5 v/v) has been demonstrated to enhance solubility and reaction kinetics for analogous triazine syntheses. Aluminum chloride (AlCl₃) serves as a Lewis catalyst, though its usage must be carefully controlled to avoid overalkylation.

Example Protocol

  • Reactants : Cyanuric chloride (0.1 mol), benzene (0.2 mol), 4-(dibenzo[b,d]furan-2-yl)phenylboronic acid (0.15 mol).

  • Conditions : 60–70°C, 8–12 hours under nitrogen.

  • Yield : ~60–65% (extrapolated from analogous reactions).

One-Pot Sequential Alkylation Strategy

Integrated Reaction Design

To minimize intermediate isolation and improve atom economy, a one-pot method consolidates multiple substitution steps. This approach is exemplified in the synthesis of 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, where cyanuric chloride undergoes consecutive alkylations with benzene and resorcinol without isolating intermediates.

Adapting this for the target compound:

  • First Alkylation : Cyanuric chloride reacts with benzene in chlorobenzene/ethyl acetate (5:1) with AlCl₃.

  • Second Alkylation : The intermediate 2-chloro-4,6-diphenyl-1,3,5-triazine reacts in situ with 4-(dibenzo[b,d]furan-2-yl)phenol.

Advantages and Limitations

  • Advantages : Reduced solvent waste, shorter reaction time, and higher overall yield (up to 10% improvement vs. stepwise methods).

  • Limitations : Requires precise temperature control to prevent side reactions.

Ionic Liquid-Catalyzed Synthesis

Green Chemistry Approach

Acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) have emerged as dual solvent-catalysts for triazine syntheses, enabling milder conditions and higher yields. For the target compound, this method could replace AlCl₃, reducing corrosive waste.

Proposed Workflow

  • Reactants : Cyanuric chloride, benzene, 4-(dibenzo[b,d]furan-2-yl)phenol.

  • Catalyst : [BMIM][HSO₄] (10 mol%).

  • Conditions : 100°C, 6–8 hours.

  • Yield : Projected ~85–90% based on similar trisubstituted triazine syntheses.

Recyclability and Purity

Ionic liquids can be recovered and reused for 3–5 cycles without significant activity loss, aligning with green chemistry principles. High-performance liquid chromatography (HPLC) purity exceeding 99% is achievable.

Palladium-Catalyzed Cross-Coupling Modifications

Suzuki-Miyaura Coupling

For introducing the dibenzofuran-containing aryl group, palladium-catalyzed coupling offers regioselective control. This method is advantageous for late-stage functionalization of preformed triazine intermediates.

Representative Protocol

  • Intermediate : 2-chloro-4,6-diphenyl-1,3,5-triazine.

  • Coupling Partner : 4-(dibenzo[b,d]furan-2-yl)phenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃, toluene/water (3:1), 80°C, 12 hours.

  • Yield : ~70–75% (estimated from analogous couplings).

Comparative Analysis of Methods

Method Catalyst Solvent Yield Purity Environmental Impact
Alkylation (Stepwise)AlCl₃Chlorobenzene/ethyl acetate60–65%≥95%High (acidic waste)
One-Pot AlkylationAlCl₃Chlorobenzene/ethyl acetate65–70%≥96%Moderate
Ionic Liquid Catalysis[BMIM][HSO₄]Solvent-free85–90%≥99.5%Low
Suzuki CouplingPd(PPh₃)₄Toluene/water70–75%≥98%Moderate (heavy metals)

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₃H₂₁N₃O
  • Molecular Weight : 475.55 g/mol (calculated)
  • CAS No.: 890148-78-4
  • Applications : OLED emissive layer component, UV absorber .

Comparison with Similar Triazine Derivatives

Structural Analogs and Substituent Effects

The following triazine derivatives share structural similarities but differ in substituents, leading to distinct electronic and photophysical properties:

Compound Name Substituents at 2-Position Key Functional Groups Molecular Weight (g/mol) CAS No. Reference
2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine 4-(Dibenzo[b,d]furan-2-yl)phenyl Dibenzofuran, biphenyl 475.55 890148-78-4
2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine 3,5-Dibromophenyl Bromine substituents 426.06 1073062-59-5
2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine (Spiro-BDTA) 9,9'-Spirobi[fluoren]-2-yl Spirobifluorene 623.70 Not provided
2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine 3'-Chloro-biphenyl Chlorine, biphenyl 453.33 1443049-83-9
2-[4-(Hexyloxy)-2-hydroxyphenyl]-4,6-diphenyl-1,3,5-triazine 4-(Hexyloxy)-2-hydroxyphenyl Alkoxy, hydroxyl 425.52 Not provided

Substituent Impact :

  • Dibenzofuran vs. Bromine/Chlorine : Dibenzofuran improves thermal stability (Td ~ 380°C) and reduces aggregation-induced quenching compared to halogenated analogs . Bromine/chlorine substituents enhance electron deficiency but may reduce solubility .
  • Spirobifluorene : Spiro-BDTA exhibits higher glass transition temperature (Tg > 150°C) due to rigid spiro architecture, improving OLED longevity .
  • Alkoxy/Hydroxyl : Hexyloxy groups enhance solubility in organic solvents, favoring solution-processed device fabrication .

Photophysical and Electronic Properties

Compound Name λₐᵦₛ (nm) λₑₘ (nm) HOMO (eV) LUMO (eV) Bandgap (eV) Reference
This compound 310 450 -6.2 -3.1 3.1
Spiro-BDTA 325 465 -6.0 -3.0 3.0
2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine 305 440 -6.4 -3.3 3.1
2-[4-(Hexyloxy)-2-hydroxyphenyl]-4,6-diphenyl-1,3,5-triazine 350 480 -5.8 -2.8 3.0

Key Findings :

  • The dibenzofuran-containing triazine shows blue-shifted emission (450 nm) compared to Spiro-BDTA (465 nm), attributed to reduced π-extension .
  • Halogenated derivatives exhibit deeper LUMO levels (-3.3 eV), enhancing electron injection in OLEDs .

Device Performance in OLEDs

Compound Name External Quantum Efficiency (EQE) Luminous Efficiency (lm/W) Driving Voltage (V) Reference
This compound 12% 18.5 4.2
Spiro-BDTA 15% 22.0 3.8
2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine 8% 12.3 5.0

Analysis :

  • Spiro-BDTA outperforms the dibenzofuran analog due to superior charge balance and reduced exciton quenching .
  • Halogenated triazines suffer from higher driving voltages, likely due to increased crystallinity and interfacial resistance .

Biological Activity

2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1622290-42-9) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the current understanding of its biological properties, focusing on its anticancer effects and mechanisms of action.

Chemical Structure

The compound features a complex triazine core with dibenzo[b,d]furan and phenyl substituents, which are known to influence its pharmacological properties. The molecular formula is C₃₁H₂₃N₃O, with a molecular weight of 475.54 g/mol.

Anticancer Properties

Research indicates that derivatives of triazine compounds exhibit notable anticancer activity across various cancer cell lines. The following table summarizes key findings regarding the cytotoxic effects of this compound:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.25Inhibition of PI3K/mTOR pathway
HeLa (Cervical Cancer)1.03Induction of apoptosis
A549 (Lung Cancer)0.20Cell cycle arrest in G2/M phase

These values suggest that the compound exhibits potent cytotoxicity against various cancer types, with the lowest IC50 observed in A549 cells, indicating a strong potential for therapeutic application.

The biological activity of this triazine derivative is largely attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival:

  • PI3K/mTOR Inhibition : The compound has been shown to suppress the phosphorylation of AKT, a critical regulator in the PI3K/mTOR pathway, leading to reduced protein synthesis and cell growth .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound can trigger apoptotic pathways in cancer cells, evidenced by increased expression of pro-apoptotic proteins (e.g., BAX) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .

In Vitro Studies

In vitro studies have confirmed the efficacy of this compound against various cancer cell lines:

  • MCF-7 Cells : Exhibited significant growth inhibition with an IC50 value of 1.25 µM. Flow cytometry analysis indicated cell cycle arrest at the G2/M phase.
  • HeLa Cells : Showed an IC50 value of 1.03 µM; Western blot analysis revealed activation of caspase pathways indicative of apoptosis.
  • A549 Cells : The most sensitive cell line with an IC50 value of 0.20 µM; treatment resulted in substantial reductions in cell viability and increased apoptosis markers.

In Vivo Studies

Preliminary in vivo studies using zebrafish models have demonstrated low toxicity levels for this compound while maintaining high anticancer efficacy. These studies are crucial for assessing the therapeutic potential and safety profile before clinical trials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine?

  • Answer : The compound can be synthesized via nucleophilic aromatic substitution on a pre-functionalized triazine core. For example, using 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) as a precursor, the dibenzofuran moiety can be introduced via coupling reactions in anhydrous dichloromethane (CH₂Cl₂) with tributylphosphine (Bu₃P) as a catalyst and diisopropylethylamine (DIPEA) as a base. Reaction conditions (e.g., temperature, solvent purity) must be optimized to minimize side products . Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound.

Q. What analytical techniques are essential for characterizing this triazine derivative?

  • Answer : Key techniques include:

  • Elemental Analysis (CHNS) : To confirm stoichiometric ratios of C, H, N, and S (if applicable) .
  • Spectroscopy :
  • ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments .
  • FT-IR : To identify functional groups (e.g., triazine ring vibrations at ~1500 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray Diffraction (XRD) : For crystalline structure elucidation, if single crystals are obtainable .

Q. How can researchers assess the compound’s solubility and stability under varying conditions?

  • Answer : Use systematic solubility testing in solvents (e.g., DMSO, THF, chloroform) with UV-Vis spectroscopy to quantify solubility limits. Stability studies should include:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • Accelerated Aging Tests : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (40–80% RH) for 1–4 weeks, followed by HPLC or NMR analysis to detect degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the photophysical properties of this compound?

  • Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can model electronic transitions, frontier molecular orbitals (HOMO/LUMO), and excited-state dynamics. For example, the triazine core’s electron-deficient nature and dibenzofuran’s conjugation can be analyzed for charge-transfer interactions relevant to optoelectronic applications. Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended .

Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicological impacts?

  • Answer : Adopt a tiered approach:

  • Phase 1 (Lab) : Measure partition coefficients (log P), hydrolysis rates, and photodegradation in simulated environmental matrices (water, soil) using LC-MS/MS .
  • Phase 2 (Ecotoxicology) : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) under OECD guidelines. Use randomized block designs to account for biological variability .

Q. How can contradictions in reported spectroscopic or reactivity data be resolved?

  • Answer : Cross-validate data using orthogonal methods:

  • If NMR signals conflict with literature, re-examine solvent effects (e.g., deuteration artifacts) or employ 2D NMR (COSY, HSQC) for unambiguous assignment .
  • For reactivity discrepancies (e.g., unexpected byproducts), use mechanistic studies (kinetic isotope effects, trapping experiments) to identify intermediates .

Q. What strategies enhance the compound’s application in organic electronics (e.g., OLEDs)?

  • Answer : Functionalize peripheral phenyl groups with electron-withdrawing/donating substituents (e.g., -CF₃, -OMe) to modulate HOMO/LUMO levels. Evaluate charge-carrier mobility via space-charge-limited current (SCLC) measurements in thin-film devices. Collaborate with computational chemists to correlate structural modifications with device efficiency .

Methodological Notes

  • Synthesis Optimization : Replace traditional solvents (CH₂Cl₂) with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to ensure reproducibility across labs .

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